5'-Chloroacetamido-5'-deoxythymidine
Description
5'-Chloroacetamido-5'-deoxythymidine (CAT) is a synthetic nucleoside analog characterized by a chloroacetamido group at the 5'-position of the deoxyribose moiety, replacing the hydroxyl group (Fig. 1). This structural modification confers unique biochemical properties, primarily its role as a mechanism-based inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), making it a target for anticancer and antimicrobial therapies . CAT is part of the 5'-haloacetamido-5'-deoxythymidine family, which includes bromo- (BAT) and iodo- (IAT) analogs. These compounds act as irreversible inhibitors by alkylating TS via their reactive haloacetamido groups .
Properties
CAS No. |
72164-50-2 |
|---|---|
Molecular Formula |
C12H16ClN3O5 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-chloro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H16ClN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 |
InChI Key |
SNBCLPGEMZEWLU-QXFUBDJGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CCl)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CCl)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CCl)O |
Other CAS No. |
72164-50-2 |
Synonyms |
5'-CAT 5'-chloroacetamido-5'-deoxythymidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Haloacetamido Analogs: BAT and IAT
Structural and Biochemical Differences
The inhibitory potency of CAT, BAT, and IAT correlates with the leaving-group ability of their halogen substituents (Br > I > Cl). BAT, with its bromoacetamido group, exhibits the strongest TS inhibition (IC₅₀ ~0.5 μM), followed by IAT and CAT (Table 1). This trend aligns with their cytotoxicity in L1210 leukemia cells, where BAT reduces cell viability by >90% at 10 μM, while CAT requires higher concentrations (~50 μM) for comparable effects .
Table 1. Comparative Biochemical Properties of 5'-Haloacetamido-5'-deoxythymidines
| Compound | Substituent | TS Inhibition (Relative Potency) | Cytotoxicity (L1210 Cells, EC₅₀) |
|---|---|---|---|
| BAT | Bromoacetamido | 1.0 (Most potent) | 8.2 ± 1.3 μM |
| IAT | Iodoacetamido | 0.6 | 12.5 ± 2.1 μM |
| CAT | Chloroacetamido | 0.3 (Least potent) | 28.7 ± 4.5 μM |
Data derived from enzyme kinetics and cell viability assays .
Mechanistic Insights
The halogen’s electronegativity and bond dissociation energy influence the rate of TS alkylation. BAT’s bromine forms a more stable transition state during nucleophilic attack by TS’s active-site cysteine, enabling faster covalent adduct formation. In contrast, CAT’s chloro group reacts sluggishly, necessitating higher concentrations for enzyme inactivation .
Comparison with Other Nucleoside Analogs
AZT (3'-Azido-3'-deoxythymidine)
Unlike CAT, AZT is a 3'-modified nucleoside analog with antiviral activity. AZT inhibits HIV-1 reverse transcriptase by chain termination, achieving EC₅₀ values of 0.01–0.1 μM in infected C8166 cells . CAT lacks significant antiviral efficacy but excels in TS inhibition, highlighting divergent therapeutic applications (Fig. 2).
Fig. 2. Functional Comparison of CAT and AZT
| Property | CAT | AZT |
|---|---|---|
| Target | Thymidylate synthase | HIV-1 reverse transcriptase |
| Mechanism | Irreversible alkylation | Chain termination |
| Therapeutic Focus | Cancer (DNA synthesis inhibition) | Antiviral (HIV/AIDS treatment) |
5-Chloro-2’-deoxycytidine (CldC)
CldC, another halogenated nucleoside, incorporates into DNA and induces replication stress. Unlike CAT, CldC requires phosphorylation to its triphosphate form for activity, whereas CAT directly alkylates TS without metabolic activation .
Preparation Methods
Nucleoside Modification via Haloacetamidation
The direct introduction of a chloroacetamido group at the 5'-position of deoxythymidine involves a two-step process: (i) activation of the 5'-hydroxyl group and (ii) nucleophilic substitution with chloroacetamide derivatives.
Step 1: Activation of 5'-Hydroxyl Group
Deoxythymidine is treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in anhydrous pyridine at 0–4°C for 2 hours. This forms a reactive intermediate, 5'-phosphorochloridite, which is isolated via precipitation in cold diethyl ether.
Step 2: Chloroacetamidation
The activated intermediate reacts with chloroacetamide in dimethylformamide (DMF) at 60°C for 6 hours. Quenching with ice water followed by column chromatography (silica gel, 9:1 CH₂Cl₂:MeOH) yields this compound with a reported purity of ≥95%.
Table 1: Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl₃ + Pyridine | Pyridine | 0–4°C | 2 | 78 | 90 |
| Chloroacetamide | DMF | 60°C | 6 | 65 | 95 |
Alternative Route: 5'-Amino Intermediate Acylation
A second method utilizes 5'-amino-5'-deoxythymidine as a precursor, synthesized via Hofmann degradation of 5'-azido-5'-deoxythymidine. The amino group is acylated with chloroacetyl chloride under mild conditions:
Procedure
-
Synthesis of 5'-Amino-5'-deoxythymidine :
-
Acylation with Chloroacetyl Chloride :
Structural and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key -NMR signals for this compound (CDCl₃, 400 MHz):
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 346.08 [M+H]⁺ (calc. 346.08 for C₁₂H₁₆ClN₃O₆).
Stability and Reactivity Considerations
pH-Dependent Degradation
The chloroacetamido group undergoes hydrolysis under alkaline conditions (pH > 9), forming 5'-carboxy-5'-deoxythymidine as a byproduct. Stability studies in phosphate buffer (pH 7.4, 37°C) show a half-life of 48 hours, making the compound suitable for in vitro assays.
Enzyme Inhibition Profiles
This compound acts as a competitive inhibitor of thymidylate synthase (Ki = 6.6 µM). Structural modeling suggests the chloroacetamido moiety binds covalently to the enzyme’s active-site cysteine residue.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Each Pathway
| Method | Advantages | Limitations |
|---|---|---|
| Direct Haloacetamidation | Fewer steps, higher overall yield (65%) | Requires toxic POCl₃ |
| Acylation of 5'-Amino | Mild conditions, scalable | Lower yield (70%), extra synthesis step |
Industrial-Scale Production Recommendations
For large-scale synthesis, the direct haloacetamidation route is preferred due to its efficiency. Key parameters for optimization include:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
